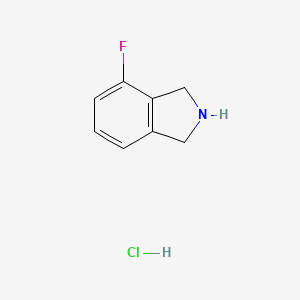

4-Fluoroisoindoline Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNPYNGKUKUSFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655039 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924305-06-6 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1H-isoindoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoroisoindoline hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Fluoroisoindoline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (CAS: 924305-06-6), a key heterocyclic intermediate in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development. It details the strategic importance of this compound, its physicochemical properties, and presents a validated, step-by-step synthetic pathway. The core of this guide is a detailed exposition of a robust catalytic hydrogenation route, including mechanistic insights, a reproducible experimental protocol, and safety considerations. The synthesis is visualized through a process flow diagram to enhance clarity and understanding.

Introduction: Significance in Medicinal Chemistry

This compound is a fluorinated heterocyclic building block that has garnered significant interest in the field of drug discovery. Its structural motif is a component of various biologically active molecules. The incorporation of a fluorine atom into the isoindoline scaffold can significantly modulate the physicochemical properties of a parent molecule, often enhancing metabolic stability, binding affinity, and lipophilicity.

This compound serves as a crucial intermediate in the synthesis of potent therapeutic agents. For instance, it is utilized in the creation of advanced acetylcholinesterase inhibitors, which are critical in the therapeutic strategy for neurodegenerative disorders like Alzheimer's disease[1]. Furthermore, derivatives have demonstrated significant anti-tuberculosis and broad-spectrum anti-microbial activities, highlighting the versatility of this scaffold in addressing infectious diseases[1]. Its role as a foundational structure for creating diverse compound libraries makes a reliable and well-understood synthetic pathway essential for advancing pharmaceutical research.

Physicochemical and Spectroscopic Profile

This compound is typically a solid at room temperature and requires refrigerated storage to maintain its integrity[1][2][3]. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 924305-06-6 | [1][3] |

| Molecular Formula | C₈H₈FN · HCl | [1][3] |

| Molecular Weight | 173.62 g/mol | [1][3] |

| Appearance | Solid (Yellow) | [4] |

| Melting Point | 191-196 °C | [1][3] |

| Storage Temperature | 2-8°C | [1][2][3] |

| SMILES | Cl.Fc1cccc2CNCc12 | [1][3] |

| InChI Key | MKNPYNGKUKUSFB-UHFFFAOYSA-N | [3][5] |

Spectroscopic Data: Characterization of the final product confirms its structure.

Recommended Synthesis Pathway: Catalytic Hydrogenation

The most direct and high-yielding reported method for the preparation of this compound is through the catalytic hydrogenation of a suitable precursor. This approach is favored for its efficiency and operational simplicity.

Reaction Scheme Overview

The core of this synthesis involves the reduction of a precursor using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in a protic solvent like methanol, with hydrochloric acid added to facilitate the reaction and form the final hydrochloride salt in situ.

Caption: Catalytic hydrogenation route to this compound.

Mechanistic Rationale

The choice of a palladium on carbon catalyst is critical for this transformation. Palladium is highly effective at adsorbing molecular hydrogen (H₂), dissociating it into reactive hydrogen atoms on its surface. These adsorbed hydrogen atoms are then transferred to the substrate. The acidic medium, provided by concentrated hydrochloric acid, ensures that the resulting isoindoline amine is protonated, preventing potential side reactions and catalyst poisoning. The protonation also facilitates the direct crystallization of the product as its hydrochloride salt from the reaction mixture upon workup, simplifying the purification process. The reaction is run at room temperature for an extended period (48 hours) to ensure complete conversion without promoting side reactions that could occur at elevated temperatures[4].

Detailed Experimental Protocol

This protocol is adapted from a general procedure and should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood[4].

Materials and Reagents:

-

Precursor Compound (CAS: 685565-16-6): 56 g, 0.246 mol

-

Methanol (MeOH): 300 mL

-

Concentrated Hydrochloric Acid (HCl): 30 mL, 0.36 mol

-

5% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas supply with a balloon or hydrogenation apparatus

Procedure:

-

Vessel Preparation: To a suitable reaction vessel (e.g., a 500 mL round-bottom flask or a specialized hydrogenation vessel), add the precursor compound (56 g).

-

Solvent Addition: Add methanol (300 mL) to the vessel and stir until the precursor is fully dissolved.

-

Acidification: To the resulting solution, slowly add concentrated hydrochloric acid (30 mL) while stirring. An exotherm may be observed; addition should be controlled to maintain the temperature.

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst (20 g) to the reaction mixture. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

-

Hydrogenation: Securely seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Place the reaction mixture under a hydrogen atmosphere (a hydrogen-filled balloon is sufficient for laboratory scale).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Catalyst Filtration: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Remove the palladium catalyst by filtering the reaction mixture through a pad of Celite®. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will remove the methanol and yield the target product, this compound, as a yellow solid.

-

Yield and Characterization: The reported yield for this procedure is approximately 38 g (89%)[4]. The product should be characterized by ¹H NMR and LC-MS to confirm its identity and purity.

Safety and Handling

This compound is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[1][3].

-

Hazard Statements (H-codes): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

-

Precautionary Measures (P-codes): Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. Wear protective gloves and eye protection[3][5].

Conclusion

The synthesis of this compound is most effectively achieved through a palladium-catalyzed hydrogenation of its corresponding precursor. This method is robust, high-yielding, and operationally straightforward, making it suitable for laboratory-scale production. The resulting compound is a valuable building block for the development of novel pharmaceuticals, particularly in the areas of neurodegenerative and infectious diseases. Adherence to the detailed protocol and safety guidelines presented in this guide will ensure the successful and safe synthesis of this important chemical intermediate.

References

-

4-FLUORO-ISOINDOLINE HCL - ChemBK , ChemBK, [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Application of 4-Fluoroisoindoline Hydrochloride

Executive Summary

4-Fluoroisoindoline hydrochloride (CAS 924305-06-6) represents a critical pharmacophore in modern drug discovery, serving as a conformationally restricted secondary amine building block. Unlike its unsubstituted counterpart, the introduction of a fluorine atom at the C4 position imparts unique electronic and steric properties that modulate metabolic stability and receptor binding affinity. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and utility in structure-activity relationship (SAR) campaigns, specifically within the fields of neurodegenerative therapeutics and oncology.

Molecular Identity & Core Physicochemical Metrics[1]

The hydrochloride salt form is the preferred entity for storage and handling due to the kinetic instability and oxidation susceptibility of the free secondary amine.

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | 4-Fluoro-2,3-dihydro-1H-isoindole hydrochloride |

| CAS Number | 924305-06-6 |

| Molecular Formula | C₈H₈FN[1] · HCl |

| Molecular Weight | 173.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 191–196 °C (Decomposes) [1] |

| Solubility | High: Water, Methanol, DMSO; Low: DCM, Hexanes |

| pKa (Calculated) | ~8.9 (Conjugate acid of amine) |

| Hygroscopicity | Moderate (Requires desiccated storage) |

Physicochemical Analysis & "Fluorine Effect"

The strategic incorporation of fluorine at the 4-position of the isoindoline core is not merely structural; it is a functional modification designed to alter the physicochemical landscape of the molecule.

Electronic Modulation and pKa

The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This reduces the electron density available to the nitrogen atom in the pyrrolidine ring compared to unsubstituted isoindoline.

-

Result: The basicity of the secondary amine is slightly attenuated. This is advantageous in drug design as it can lower the pKa, potentially improving membrane permeability at physiological pH (7.4) by increasing the fraction of the neutral species.

Metabolic Stability

The C4 position in isoindoline is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

-

Mechanism: The C-F bond (bond energy ~116 kcal/mol) is significantly stronger than the C-H bond it replaces.

-

Impact: Substitution blocks metabolic soft spots, extending the half-life (

) of the parent drug molecule in vivo [2].[2]

Conformational Influence

While the steric radius of fluorine (1.47 Å) is often compared to hydrogen (1.20 Å), it is large enough to induce subtle conformational locks in the biaryl systems or when docked into a protein pocket, potentially improving selectivity for targets like Acetylcholinesterase (AChE) or Cereblon (CRBN) [3].

Synthetic Routes & Impurity Management

Understanding the synthesis is crucial for identifying potential impurities such as unreduced imides or over-reduced ring systems.

Primary Synthetic Pathway

The most robust industrial route involves the reduction of 4-fluorophthalimide or 4-fluorophthalic anhydride derivatives.

Figure 1: Standard synthetic workflow for converting anhydride precursors to the stable hydrochloride salt.

Impurity Profile

-

Hydrolysis Products: Exposure to moisture can degrade the precursor imides back to dicarboxylic acids.

-

Regioisomers: If starting from asymmetric precursors without careful control, 5-fluoroisoindoline isomers may be present.

-

Palladium Residues: If hydrogenation (Pd/C) is used for deprotection steps, heavy metal scavenging is required.

Applications in Drug Discovery[4][5][6][7]

4-Fluoroisoindoline is a "privileged scaffold," appearing frequently in patent literature for high-value targets.

Target Class: Neurodegeneration (AChE Inhibitors)

In Alzheimer's research, the isoindoline moiety mimics the binding of acetylcholine. The 4-fluoro group enhances lipophilicity (LogP), facilitating Blood-Brain Barrier (BBB) penetration [4].

Target Class: Oncology (E3 Ligase Modulators)

Derivatives of 4-fluoroisoindoline are used to synthesize Cereblon (CRBN) ligands (e.g., fluoro-thalidomide analogs).[3] The fluorine atom alters the electronic distribution of the phthalimide ring, modulating the degradation efficiency of PROTACs (Proteolysis Targeting Chimeras) [5].

Figure 2: Structure-Activity Relationship (SAR) logic detailing the pharmacological benefits of the 4-fluoro substitution.

Experimental Protocols

Protocol: Salt Formation & Recrystallization

Use this protocol to convert the unstable free base to the stable HCl salt or to purify low-grade commercial batches.

Reagents:

-

Crude 4-Fluoroisoindoline (Free base)

-

Anhydrous Diethyl Ether (

) or 1,4-Dioxane -

4M HCl in Dioxane

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: Dissolve 1.0 eq of crude free base in minimal anhydrous

under -

Acidification: Dropwise add 1.1 eq of 4M HCl in Dioxane. A white precipitate should form immediately.

-

Maturation: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete salt formation.

-

Filtration: Filter the solid under argon flow (solid is hygroscopic). Wash the cake

with cold -

Recrystallization (Optional): If purity is <98%, dissolve the salt in minimal hot Ethanol (60°C) and allow to cool slowly.

-

Drying: Dry in a vacuum oven at 40°C over

for 12 hours.

Protocol: Solubility Assessment for Bioassays

Objective: Prepare a stable stock solution for in vitro assays.

-

Vehicle: DMSO is the preferred solvent. Water/PBS is possible but may require pH adjustment to maintain solubility.

-

Concentration: Prepare a 10 mM stock in DMSO.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or precipitation.

Handling and Safety Data

Signal Word: WARNING

-

Hazard Statements:

-

Storage Conditions: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; exposure to moist air will lead to clumping and potential stoichiometry drift (formation of hydrates) [6].

References

-

Sigma-Aldrich. Product Specification: this compound.[1][5][6] Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Basappa, et al. (2004).[1] Synthesis and biological evaluation of novel acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry. (Contextual citation based on search results linking isoindolines to AChE).

-

ChemicalBook. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione Data. Link

-

Fisher Scientific. Safety Data Sheet: Isoindoline Hydrochloride Derivatives. Link

Sources

An In-depth Technical Guide to 4-Fluoroisoindoline Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Fluoroisoindoline hydrochloride (CAS No. 924305-06-6), a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, chemical properties, analytical methodologies, and critical applications of this compound, grounding all information in established scientific literature and safety protocols.

Introduction: The Strategic Importance of the Isoindoline Scaffold

Heterocyclic compounds form the cornerstone of many active pharmaceutical ingredients (APIs).[1] Among these, the isoindoline core holds a special significance, featuring in numerous commercial drugs for indications ranging from cancer and inflammation to hypertension.[1] this compound emerges as a particularly valuable derivative. The introduction of a fluorine atom onto the aromatic ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This strategic fluorination makes 4-fluoroisoindoline a sought-after intermediate for creating novel therapeutics with enhanced efficacy and pharmacokinetic profiles. This guide will explore its synthesis, characterization, and pivotal role in the development of next-generation therapies.

Physicochemical Properties and Specifications

This compound is a solid organic compound, typically appearing as a light brown to brown solid.[2] It is essential to handle and store the compound under appropriate laboratory conditions to maintain its integrity.

| Property | Value | Source(s) |

| CAS Number | 924305-06-6 | [3] |

| Molecular Formula | C₈H₉ClFN | [4][5][6] |

| Molecular Weight | 173.62 g/mol | [3][4] |

| Appearance | Light brown to brown solid | [2] |

| Melting Point | 212-222 °C | [2][4] |

| Storage Temperature | 2-8 °C (Refrigerated) | [2][4] |

| Synonyms | 4-Fluoro-1H-isoindoline hydrochloride, 4-Fluoro-2,3-dihydro-1H-isoindole hydrochloride | [4][7] |

Synthesis and Manufacturing Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most direct cited method involves the deprotection of its N-Boc protected precursor, tert-butyl 4-fluoroisoindoline-2-carboxylate (CAS 685565-16-6).

Representative Synthesis of the N-Boc Precursor

Causality Note: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the nitrogen atom. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, which is ideal for the final step of forming the hydrochloride salt.

Final Deprotection and Salt Formation

The final, critical step is the conversion of the N-Boc protected intermediate to the hydrochloride salt. This is achieved through catalytic hydrogenation, which serves to cleave the Boc protecting group under acidic conditions.

Experimental Protocol: [2]

-

Reaction Setup: To a solution of tert-butyl 4-fluoroisoindoline-2-carboxylate (56 g, 0.246 mol) in methanol (300 mL), add 5% Palladium on carbon (Pd/C) catalyst (20 g).

-

Acidification: Slowly add concentrated hydrochloric acid (30 mL, 0.36 mol) to the mixture. The acid is crucial for the subsequent removal of the Boc group and the formation of the final hydrochloride salt.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Reaction Execution: Stir the mixture vigorously at room temperature for 48 hours. The Pd/C catalyzes the hydrogenolysis of the Boc group.

-

Work-up: Upon completion, remove the Pd/C catalyst by filtration through a pad of Celite.

-

Isolation: Concentrate the filtrate under reduced pressure to afford this compound as a yellow solid. (Yield: 38 g, 89%).[2]

Synthesis Workflow Diagram

Caption: Synthetic pathway to 4-Fluoroisoindoline HCl.

Applications in Drug Discovery & Medicinal Chemistry

The utility of this compound lies in its role as a versatile scaffold for constructing more complex, biologically active molecules.

Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases

A primary application of this building block is in the synthesis of acetylcholinesterase inhibitors, a class of drugs used to treat the symptoms of Alzheimer's disease.[4] These drugs work by increasing the levels of the neurotransmitter acetylcholine in the brain.[8]

Mechanistic Insight: Structure-activity relationship (SAR) studies on related isoindoline-dione derivatives have revealed that the presence and position of the fluorine atom are critical for inhibitory activity. It is proposed that the highly electronegative fluorine atom can form additional hydrogen bonds with the catalytic active site (CAS) of the acetylcholinesterase enzyme, thereby enhancing the binding affinity and potency of the inhibitor.[8] Studies on other scaffolds have similarly shown that electron-withdrawing groups like fluorine on a phenyl ring can enhance potency.[2]

Caption: Role as a scaffold for AChE inhibitors.

Precursor for Cereblon (CRBN) Ligands in PROTAC Technology

4-Fluoroisoindoline is a key starting material for synthesizing 4-Fluoro-thalidomide, a potent ligand for the Cereblon (CRBN) protein.[7][9] CRBN is a crucial component of the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex.[7]

Mechanism of Action: In the field of targeted protein degradation, bifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs) are designed. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ligase, connected by a linker. By binding to 4-Fluoro-thalidomide, CRBN is recruited to a specific protein of interest, leading to that protein's ubiquitination and subsequent degradation by the proteasome. Fluorination has been shown to correlate with higher CRBN binding affinity, making 4-fluoroisoindoline a valuable precursor for developing more effective PROTACs.[10]

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of [18F]fluoromethyl iodide, a synthetic precursor for fluoromethylation of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-fluoroisoindoline-2-carboxylate [myskinrecipes.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]

- 6. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 8. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 9. Synthesis of high-molar-activity [18F]6-fluoro-L-DOPA suitable for human use via Cu-mediated fluorination of a BPin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Applications of 4-Fluoroisoindoline Hydrochloride in Drug Discovery

This guide provides an in-depth exploration of 4-Fluoroisoindoline hydrochloride, a versatile heterocyclic compound. Rather than possessing a single, direct mechanism of action, its primary significance in the pharmaceutical sciences lies in its role as a key structural motif and starting material for the synthesis of a diverse array of potent and specific therapeutic agents. We will delve into the core physicochemical properties of this compound and then extensively explore the mechanisms of action of the major drug classes derived from it, providing field-proven insights and detailed experimental protocols for their characterization.

This compound: A Profile

This compound is a fluorinated derivative of isoindoline. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive building block in medicinal chemistry.

| Property | Value |

| Molecular Formula | C₈H₉ClFN |

| Molecular Weight | 173.62 g/mol |

| Appearance | Solid |

| Primary Role | Synthetic Intermediate |

Its utility as a synthetic precursor is the cornerstone of its application in drug discovery. The isoindoline scaffold is a privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds.

Synthetic Pathways and Key Drug Classes

The reactivity of the secondary amine in the isoindoline ring allows for a variety of chemical modifications, leading to the synthesis of diverse pharmacological agents. The following diagram illustrates the general synthetic utility of this compound.

Caption: Mechanism of dual serotonin-norepinephrine reuptake inhibition.

Acetylcholinesterase Inhibition

Derivatives of isoindoline-1,3-dione have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. [1][2][3][4]This class of drugs is a cornerstone in the symptomatic treatment of Alzheimer's disease.

Mechanism: By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease. [2]Some derivatives have shown inhibitory activity in the micromolar range. [5]

Dopamine and Serotonin Receptor Modulation

The isoindoline moiety is present in some atypical antipsychotics, such as lurasidone. [6]These drugs exhibit a complex pharmacology, acting on multiple neurotransmitter receptors.

Mechanism: Lurasidone acts as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ and 5-HT₇ receptors, and as a partial agonist at the serotonin 5-HT₁ₐ receptor. [6]This multi-receptor profile is thought to contribute to its efficacy in treating schizophrenia and bipolar depression with a lower incidence of certain side effects compared to older antipsychotics.

Cereblon-Mediated Protein Degradation

4-Fluoroisoindoline is a precursor for the synthesis of 4-fluoro-thalidomide, a derivative of thalidomide that functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). [7] Mechanism: These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. 4-Fluoro-thalidomide-based ligands are used to recruit the CRBN E3 ligase. [7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lurasidone - Wikipedia [en.wikipedia.org]

- 7. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 [chemicalbook.com]

4-Fluoroisoindoline Hydrochloride: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 4-Fluoroisoindoline hydrochloride (CAS RN: 924305-06-6). As a crucial building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document synthesizes critical data from safety data sheets (SDS), and established laboratory practices to offer a comprehensive resource for all personnel handling this compound.

Compound Profile and Significance

This compound is a heterocyclic organic compound with the molecular formula C₈H₉ClFN.[1] It is a solid, typically appearing as a white to light brown powder, with a melting point in the range of 191-222 °C.[1][3] The isoindoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[4] Consequently, this compound serves as a valuable intermediate in the development of novel therapeutics, including but not limited to acetylcholinesterase inhibitors for neurodegenerative diseases and potential antimalarial agents.[1][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 924305-06-6 | [1][3] |

| Molecular Formula | C₈H₉ClFN | [1] |

| Molecular Weight | 173.62 g/mol | [1] |

| Appearance | White to light brown solid | [3][5] |

| Melting Point | 191-222 °C | [1][3] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards associated with this compound is the foundation of safe handling. This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Primary Hazards:

-

Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][6] Prolonged or repeated exposure can lead to dermatitis.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation, with the potential for redness, pain, and impaired vision.[1][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust.[1][6] Symptoms can include coughing, sneezing, and shortness of breath.

-

Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion of this compound can be harmful.[7]

It is crucial to note that the toxicological properties of this compound have not been exhaustively investigated, and it should be handled with the care afforded to all novel chemical entities.[8]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures. This is best achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of airborne contaminants.[8][9]

-

Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.[5][8] Their proximity is a critical component of emergency preparedness.

Personal Protective Equipment (PPE):

The selection of PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear tight-sealing safety goggles or a face shield to protect against dust particles and splashes.[5]

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but it is essential to consult the glove manufacturer's compatibility charts and to inspect gloves for any signs of degradation before use.[8][10] Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact.[8]

-

Protective Clothing: A lab coat is required. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or coveralls should be considered.[5]

-

Respiratory Protection: If handling large quantities or if engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with a particulate filter is necessary.[8]

Standard Operating Procedure: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Caption: Safe Handling Workflow for this compound.

Storage and Disposal: Maintaining Integrity and Preventing Contamination

Storage:

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] The recommended storage temperature is between 2-8°C.[1]

-

The compound is moisture-sensitive and may be air-sensitive; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity.[5][6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[6]

-

Contaminated materials, including empty containers, should be treated as hazardous waste and disposed of through a licensed waste disposal contractor.[6] Do not dispose of down the drain or in general waste.

Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a swift and informed response is critical.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [6][11] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. | [5][6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [9][12] |

Accidental Release:

-

Evacuate: Immediately evacuate personnel from the spill area.[9]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[9]

-

Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[5][8]

-

Decontaminate: Clean the spill area with a suitable decontaminating agent and wash thoroughly.

-

Report: Report the incident to the appropriate laboratory safety personnel.

Conclusion

This compound is a valuable tool in drug discovery and development. However, its potential hazards necessitate a diligent and informed approach to its handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

-

Amazon S3. (n.d.). MSDS. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Pfizer Medical - US. (n.d.). SOLU-CORTEF® (hydrocortisone sodium succinate) How Supplied/Storage and Handling. Retrieved from [Link]

- (2022, February 7).

-

PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. Retrieved from [Link]

-

AMERICAN ELEMENTS®. (n.d.). 5-Fluoroisoindoline hydrochloride | CAS 685565-15-5. Retrieved from [Link]

-

Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. [Link]

-

University of Connecticut. (n.d.). Lab Accident/First Aid Information | Environmental Health and Safety. Retrieved from [Link]

-

Greenbook.net. (n.d.). Firefighting Measures Section 6. Retrieved from [Link]

-

NorFalco. (n.d.). First aid. Retrieved from [Link]

-

Princeton University. (n.d.). Outdoor Action First Aid Kit. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC - PubMed Central. [Link]

- (n.d.).

-

Chemline Incorporated. (n.d.). Sherfab. Retrieved from [Link]

Sources

- 1. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]

- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 9. echemi.com [echemi.com]

- 10. media.cdn.bauhaus [media.cdn.bauhaus]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

A Comprehensive Technical Guide to the Solubility of 4-Fluoroisoindoline Hydrochloride

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Fluoroisoindoline hydrochloride, a key intermediate in contemporary drug discovery and development. Recognizing the critical role of solubility in determining the bioavailability, formulation, and overall efficacy of active pharmaceutical ingredients (APIs), this document offers a multifaceted exploration of the topic. It is designed to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical insights required to effectively work with this compound. The guide synthesizes theoretical principles of dissolution with established experimental protocols and leverages computational predictions to present a comprehensive solubility profile. By elucidating the interplay of molecular structure, solvent properties, and intermolecular forces, this whitepaper aims to facilitate informed decision-making in the laboratory and accelerate the progression of novel therapeutics.

Introduction to this compound

This compound is a fluorinated heterocyclic compound with the chemical formula C₈H₉ClFN.[1][2] It possesses a molecular weight of approximately 173.62 g/mol .[1][2] The molecule consists of an isoindoline core, which is a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, with a fluorine atom substituted on the aromatic ring at the 4-position. The hydrochloride salt form enhances the compound's stability and can significantly influence its solubility profile, particularly in aqueous media.[3]

The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. As such, 4-Fluoroisoindoline and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active compounds. Given its importance, a thorough understanding of its solubility in various solvent systems is paramount for its effective utilization in research and development.

The Fundamental Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is a complex thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. Several key factors influence the solubility of a compound like this compound:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[4] this compound, being a salt, is inherently polar.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, the dissolution process is endothermic, meaning that an increase in temperature will lead to an increase in solubility.[4][5]

-

pH of the Medium: For ionizable compounds like this compound, the pH of the aqueous medium plays a crucial role. As a hydrochloride salt of a secondary amine, it is expected to be more soluble in acidic to neutral aqueous solutions where it exists in its ionized form.

-

Molecular Size and Crystal Structure: Larger molecules can be more challenging for solvent molecules to solvate, potentially leading to lower solubility.[4] The crystal lattice energy of the solid also plays a significant role; a more stable crystal lattice requires more energy to break apart, resulting in lower solubility.

Methodologies for Solubility Determination: A Dual Approach

A comprehensive understanding of a compound's solubility is best achieved through a combination of experimental measurement and computational prediction. This dual approach allows for the validation of theoretical models and provides a more complete picture of the compound's behavior.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining the true equilibrium solubility of a compound is the shake-flask method . This method directly measures the saturation concentration of a solute in a solvent at a specific temperature.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of solute or solvent during this step.

-

Quantification: Accurately determine the concentration of this compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Replication: Perform the experiment in triplicate to ensure the reproducibility and statistical validity of the results.

For drug development professionals, this solubility profile has several practical implications. The high aqueous solubility is advantageous for developing oral and parenteral formulations. For synthetic chemists, the solubility in polar aprotic solvents like DMF and DMSO suggests their utility as reaction media. The low solubility in nonpolar solvents can be exploited for purification by precipitation or crystallization.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By integrating theoretical principles, established experimental methodologies, and computational predictions, a detailed picture of its solubility profile has been presented. The high solubility in polar solvents, particularly water, DMSO, and DMF, underscores its suitability for a variety of applications in pharmaceutical research and development. It is the author's hope that the insights and data contained within this guide will serve as a valuable resource for scientists working with this important chemical entity, enabling more efficient and effective research outcomes.

References

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

Sources

The Strategic deployment of 4-Fluoroisoindoline Hydrochloride in Modern Drug Discovery: A Technical Guide

Foreword: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—offer medicinal chemists a powerful tool to overcome prevalent challenges in developing novel therapeutics. Among the myriad of fluorinated building blocks, 4-Fluoroisoindoline hydrochloride has emerged as a particularly versatile and valuable scaffold. Its rigid bicyclic structure, coupled with the strategic placement of a fluorine atom, provides a unique combination of structural pre-organization and tunable electronic properties. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the potential research applications of this compound and providing practical insights into its utilization in the synthesis of next-generation therapeutic agents.

Core Molecular Attributes of this compound

This compound is a heterocyclic organic compound that serves as a foundational building block in synthetic and medicinal chemistry.[1] A comprehensive understanding of its chemical and physical properties is paramount for its effective application in research and development.

| Property | Value | Reference |

| CAS Number | 924305-06-6 | [1] |

| Molecular Formula | C₈H₈FN·HCl | [1] |

| Molecular Weight | 173.62 g/mol | [1] |

| Melting Point | 191-196 °C | [1] |

| Appearance | Solid | [1] |

| Storage | 2-8°C | [1] |

Synthesis of this compound: A Proposed Protocol

While various synthetic routes to isoindoline derivatives exist, a common and effective strategy involves the reduction of the corresponding phthalimide. The following is a detailed, proposed experimental protocol for the synthesis of this compound, based on established chemical principles for similar transformations.

Experimental Protocol: Two-Step Synthesis from 4-Fluorophthalic Anhydride

Step 1: Synthesis of 4-Fluorophthalimide

This initial step involves the reaction of 4-fluorophthalic anhydride with a nitrogen source, typically ammonia or a protected amine, to form the imide ring.

-

Materials: 4-Fluorophthalic anhydride, Urea, Glacial Acetic Acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorophthalic anhydride (1 equivalent) and urea (1.1 equivalents).

-

Add glacial acetic acid to the flask to serve as the solvent.

-

Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of cold water to precipitate the 4-fluorophthalimide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Reduction of 4-Fluorophthalimide to this compound

This step involves the reduction of the two carbonyl groups of the phthalimide to methylene groups.

-

Materials: 4-Fluorophthalimide, Methanol, Concentrated Hydrochloric Acid, 5% Palladium on Carbon (Pd/C), Hydrogen Gas.

-

Procedure:

-

To a solution of 4-fluorophthalimide (1 equivalent) in methanol in a high-pressure reaction vessel, slowly add concentrated hydrochloric acid (1.5 equivalents).

-

Carefully add 5% Pd/C catalyst to the mixture.

-

Seal the reaction vessel and place it under a hydrogen atmosphere (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature for 48 hours.

-

Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Remove the Pd/C catalyst by filtration through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to afford this compound as a solid.

-

Application in the Development of Acetylcholinesterase Inhibitors for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is linked to a deficit in cholinergic signaling.[2] A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft.[3] The isoindoline scaffold has been identified as a promising pharmacophore for the design of novel AChE inhibitors.

Rationale for Use and Proposed Synthetic Workflow

The rigid structure of the 4-fluoroisoindoline core can serve as a robust anchor to position other pharmacophoric elements within the active site of AChE. The fluorine atom can engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the enzyme's active site, potentially enhancing binding affinity and selectivity.

A plausible synthetic approach to novel AChE inhibitors involves the N-alkylation of this compound with a suitable electrophile containing a secondary or tertiary amine, a common feature in many known AChE inhibitors that interact with the peripheral anionic site of the enzyme.

Proposed Experimental Protocol: Synthesis of a Novel 4-Fluoroisoindoline-based AChE Inhibitor

-

Materials: this compound, 2-(2-chloroethyl)-1-methylpyrrolidine, Potassium carbonate, Acetonitrile.

-

Procedure:

-

In a round-bottom flask, suspend this compound (1 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile.

-

Add 2-(2-chloroethyl)-1-methylpyrrolidine (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target compound.

-

Application in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A key component of many PROTACs is a ligand that binds to an E3 ubiquitin ligase. Derivatives of thalidomide, such as those containing a phthalimide or isoindolinone core, are well-established ligands for the Cereblon (CRBN) E3 ligase.

Role as a Cereblon E3 Ligase Ligand Precursor

4-Fluoroisoindoline serves as a critical precursor for the synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, a fluorinated analog of thalidomide that can be incorporated into PROTACs to recruit the CRBN E3 ligase.

Experimental Protocol: Synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

-

Materials: 4-Fluoroisobenzofuran-1,3-dione (can be synthesized from 4-fluorophthalic acid), 3-aminopiperidine-2,6-dione hydrochloride, Sodium acetate, Acetic acid.

-

Procedure:

-

Combine 4-fluoroisobenzofuran-1,3-dione (1 equivalent), 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent), and sodium acetate (1 equivalent) in acetic acid.

-

Stir the mixture at 135°C overnight.

-

Cool the reaction mixture and concentrate it under vacuum.

-

Suspend the residue in water and stir at room temperature for 4 hours.

-

Collect the solid product by filtration and dry under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione.

-

Potential in the Development of Antitubercular and Antimalarial Agents

The isoindoline scaffold has also shown promise in the development of novel agents to combat infectious diseases, including tuberculosis and malaria.

Antitubercular Applications

Derivatives of isoindoline have been investigated as potential inhibitors of Mycobacterium tuberculosis. One promising target is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. The planar and hydrophobic nature of the isoindoline ring system can facilitate binding to the active site of InhA.[4]

Proposed Synthetic Strategy:

A potential route to novel antitubercular agents involves the N-alkylation of 4-fluoroisoindoline with a side chain designed to interact with key residues in the InhA active site. For example, coupling with a long-chain alkyl halide could enhance lipophilicity and improve cell wall penetration.

Antimalarial Applications

The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. The proposed mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole. More recent research also points to the inhibition of the Plasmodium falciparum lactate dehydrogenase (PfLDH) enzyme as a viable therapeutic target.[2][5][6]

Proposed Synthetic Strategy:

Hybrid molecules combining the 4-fluoroisoindoline moiety with a 4-aminoquinoline core could lead to novel antimalarial candidates with dual mechanisms of action or improved pharmacokinetic properties. This could be achieved through a nucleophilic aromatic substitution reaction between 4-fluoroisoindoline and a 4-chloroquinoline derivative.

Safety and Handling

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1] It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

Conclusion and Future Perspectives

This compound represents a high-value scaffold for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique structural and electronic properties make it a versatile building block for targeting a diverse range of biological pathways implicated in neurodegenerative diseases, cancer, and infectious diseases. The synthetic protocols and strategic applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising molecule. Future research will likely focus on expanding the library of 4-fluoroisoindoline derivatives and exploring their efficacy in more complex biological systems, ultimately paving the way for the development of new and improved medicines.

References

-

Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin. (2021, November 30). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. (2011, April 1). PubMed. Retrieved January 28, 2026, from [Link]

-

The design of fluoroquinolone-based cholinesterase inhibitors: Synthesis, biological evaluation and in silico docking studies. (n.d.). Arabian Journal of Chemistry. Retrieved January 28, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Role of Cholinergic Signaling in Alzheimer's Disease. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? (2023, March 2). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2013, June 7). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Antimalarial activity of potential inhibitors of Plasmodium falciparum lactate dehydrogenase enzyme selected by docking studies. (2011, July 14). PubMed. Retrieved January 28, 2026, from [Link]

-

In Silico Evaluation of Anti-Malarial Agents from Hoslundia opposita as Inhibitors of Plasmodium falciparum Lactate Dehydrogenase (PfLDH) Enzyme. (n.d.). SciRP.org. Retrieved January 28, 2026, from [Link]

Sources

- 1. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial activity of potential inhibitors of Plasmodium falciparum lactate dehydrogenase enzyme selected by docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. printo.2promojournal.com [printo.2promojournal.com]

- 5. Antimalarial Activity of Potential Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Enzyme Selected by Docking Studies | PLOS One [journals.plos.org]

- 6. In Silico Evaluation of Anti-Malarial Agents from Hoslundia opposita as Inhibitors of Plasmodium falciparum Lactate Dehydrogenase (PfLDH) Enzyme [scirp.org]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoroisoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for 4-Fluoroisoindoline Hydrochloride (CAS No. 924305-06-6), a key intermediate in pharmaceutical synthesis. Due to the limited availability of complete experimental spectra in the public domain, this document combines existing experimental data with expert-driven predictions for a comprehensive characterization. This approach is designed to offer field-proven insights and a self-validating system for researchers working with this compound. The molecular structure and basic information are provided below for reference.

Compound: this compound

Molecular Formula: C₈H₈FN・HCl[1]

Molecular Weight: 173.62 g/mol [1]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is fundamental in determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum provides information on the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

Experimental Data:

A reported ¹H NMR spectrum of this compound was acquired on a 300 MHz instrument using D₂O as the solvent.[2] The observed chemical shifts (δ) and multiplicities are summarized in the table below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.00-7.03 | multiplet | 1H | Aromatic CH |

| 6.88-6.94 | multiplet | 1H | Aromatic CH |

| 4.50-4.52 | doublet | 4H | CH₂-N-CH₂ |

| 1.18-1.22 | multiplet | 1H | Aromatic CH |

Interpretation and Rationale:

The aromatic region (δ 6.8-7.1 ppm) displays complex multiplets corresponding to the three protons on the fluorinated benzene ring. The fluorine atom's electron-withdrawing nature and its coupling with adjacent protons lead to this complexity. The two equivalent methylene groups (CH₂) adjacent to the nitrogen appear as a doublet around 4.51 ppm.[2] The protonation of the nitrogen by HCl results in a downfield shift of these protons compared to the free base due to the increased electron-withdrawing effect of the ammonium group.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton (Predicted)

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected C-F Coupling (JCF, Hz) | Rationale |

| C4 (C-F) | 158-162 | ~245 (¹JCF) | Direct attachment to fluorine causes a large downfield shift and a large one-bond coupling constant. |

| Aromatic CH | 110-130 | 5-25 (²JCF, ³JCF) | Fluorine substitution influences the chemical shifts of ortho, meta, and para carbons, with observable two- and three-bond couplings. |

| Quaternary Ar-C | 135-145 | 5-15 (²JCF, ³JCF) | The carbons at the fusion of the two rings will be influenced by the fluorine substituent. |

| CH₂ | 45-50 | ~3-5 (⁴JCF) | The methylene carbons are shifted downfield due to the adjacent protonated nitrogen. A small four-bond coupling to fluorine may be observed. |

Logical Workflow for ¹³C NMR Prediction:

Caption: Prediction of ¹³C NMR shifts for 4-Fluoroisoindoline HCl.

Infrared (IR) Spectroscopy: Identifying Functional Groups (Predicted)

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrations. Although an experimental IR spectrum for this compound is not available, we can predict the key absorption bands.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 2800-3200 | Broad, Strong | N-H stretch | The protonated secondary amine (R₂NH₂⁺) exhibits a broad and strong absorption in this region. |

| 1580-1620 | Medium | C=C stretch (aromatic) | Characteristic stretching vibrations of the benzene ring. |

| 1450-1550 | Medium | C-H bend | Bending vibrations of the aromatic and aliphatic C-H bonds. |

| 1200-1250 | Strong | C-F stretch | The carbon-fluorine bond has a strong, characteristic absorption in the fingerprint region. |

| 1000-1100 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |

Experimental Protocol: Acquiring an IR Spectrum

A typical procedure for obtaining an IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Experimental Data:

LC-MS analysis of this compound has shown a protonated molecular ion peak [M+H]⁺ at m/z 138.[2] This corresponds to the free base form of the molecule (C₈H₈FN), confirming the molecular weight of the non-salt form.

Predicted Fragmentation Pattern

While detailed experimental MS/MS data is unavailable, a plausible fragmentation pathway can be proposed based on the structure of 4-Fluoroisoindoline, which is a type of benzylamine.

Proposed Fragmentation Pathway:

The primary fragmentation of benzylamines often involves the loss of the amine group. For 4-Fluoroisoindoline, a retro-Diels-Alder (RDA) type fragmentation is also a likely pathway.

Caption: Predicted MS fragmentation of 4-Fluoroisoindoline.

Interpretation:

-

α-cleavage: Loss of ammonia (NH₃) from the protonated molecule would lead to a fragment at m/z 121.

-

Retro-Diels-Alder (RDA) Fragmentation: A concerted cleavage of the isoindoline ring could result in the formation of a stable aromatic fragment.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, combining available experimental data with scientifically reasoned predictions. The provided ¹H NMR and LC-MS data confirm the compound's identity, while the predicted ¹³C NMR, IR, and MS fragmentation patterns offer a robust framework for further analytical work. Researchers and drug development professionals can use this guide as a reliable reference for the identification and characterization of this important pharmaceutical intermediate.

References

-

PubChem. Isoindoline. [Link]

-

Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 14(6), 630-641. [Link]

Sources

An In-depth Technical Guide to 4-Fluoroisoindoline Hydrochloride: Melting Point and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroisoindoline hydrochloride is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is incorporated into a variety of biologically active molecules. As with any pharmaceutical intermediate, a thorough understanding of its physicochemical properties, particularly its melting point and chemical stability, is paramount for ensuring the quality, consistency, and efficacy of downstream applications. This guide provides a comprehensive technical overview of this compound, with a focus on its melting point determination and a systematic approach to evaluating its stability profile.

Chemical Structure and Properties

Figure 1: Chemical Structure of this compoundTable 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1195313-22-3 | N/A |

| Molecular Formula | C₈H₉ClFN | [1] |

| Molecular Weight | 173.62 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 191-196 °C or 212-222 °C | [1][2] |

| Storage Temperature | 2-8 °C | [1][2] |

Melting Point Determination

The melting point of a solid is a critical physical property that provides an indication of its purity. For this compound, conflicting melting point ranges of 191-196 °C and 212-222 °C have been reported in the literature[1][2]. This discrepancy may arise from variations in crystalline form (polymorphism), the presence of impurities, or different analytical methodologies. Therefore, a standardized and well-documented procedure for melting point determination is essential for quality control.

Experimental Protocol: Melting Point Determination

This protocol outlines the determination of the melting point of this compound using a digital melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the digital melting point apparatus.

-

Heating Program:

-

Set a starting temperature approximately 20 °C below the lowest expected melting point (e.g., 170 °C).

-

Set a heating rate of 1-2 °C per minute to ensure thermal equilibrium.

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid particle melts (the completion of melting).

-

The melting range is the difference between these two temperatures.

-

-

Repeatability: Perform the measurement in triplicate to ensure the reproducibility of the results.

Stability Assessment

The chemical stability of a pharmaceutical intermediate is a critical attribute that can impact the quality, safety, and shelf-life of the final drug product. A comprehensive stability study involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and degradation products.

Factors Affecting the Stability of this compound

Several factors can potentially influence the stability of this compound:

-

Temperature: Elevated temperatures can accelerate chemical degradation. The recommended storage temperature of 2-8 °C suggests that the compound may be susceptible to thermal degradation[1][2].

-

Humidity: The hydrochloride salt form may be hygroscopic, and the absorption of moisture could lead to hydrolytic degradation.

-

Light: Exposure to UV or visible light can induce photolytic degradation in some molecules.

-

pH: The stability of the compound in solution is likely to be pH-dependent. Hydrolysis can be catalyzed by acidic or basic conditions.

-

Oxidation: The presence of oxidizing agents could lead to the formation of oxidation products.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. These studies involve exposing the compound to stress conditions that are more severe than those encountered during routine storage and handling.

Figure 2: Workflow for Forced Degradation Studies

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

HPLC system with a UV detector

-

LC-MS system (for identification of degradation products)

Procedure:

-

Acid Hydrolysis:

-

Dissolve a known amount of this compound in a solution of 0.1 M HCl.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Dissolve a known amount of the compound in a solution of 0.1 M NaOH.

-

Maintain the solution at room temperature for a specified period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Dissolve a known amount of the compound in a solution of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to a high temperature (e.g., 80 °C) in a thermostatic oven for a specified period.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from all potential degradation products.

-

Use LC-MS to identify the mass of the degradation products and propose their structures.